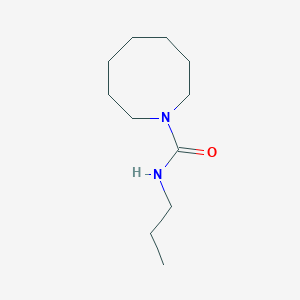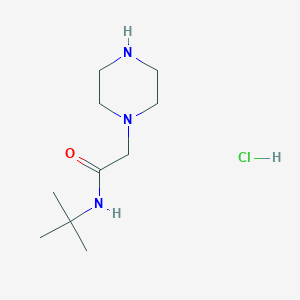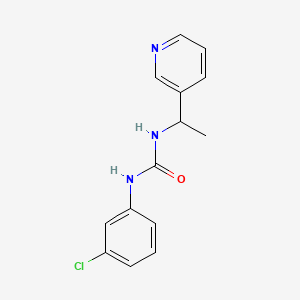
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea, also known as MPPEU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPPEU is a urea derivative that has been synthesized and studied for its unique properties and potential use in drug discovery and development.
Wirkmechanismus
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea exerts its effects through the inhibition of specific enzymes and signaling pathways. For example, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to inhibit the activity of protein kinase C, which plays a key role in cancer cell growth and proliferation. Additionally, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to modulate the activity of various neurotransmitter receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, modulation of neurotransmitter receptor activity, and potential neuroprotective effects. Additionally, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea in lab experiments is its relatively simple synthesis method, which allows for high yield and purity. Additionally, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one limitation of using 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea. One area of interest is the development of 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea derivatives with improved potency and selectivity for specific targets. Additionally, further research is needed to fully elucidate the mechanism of action of 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea and its potential therapeutic applications in various diseases. Finally, more studies are needed to investigate the safety and toxicity of 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea in vivo, which will be important for the development of potential therapeutic agents based on this compound.
Synthesemethoden
The synthesis of 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea involves the reaction of 3-methylbenzylamine with pyridine-3-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then treated with isocyanate to form the final product, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea. This synthesis method has been optimized for high yield and purity, making 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea a viable compound for further research.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease. Research has shown that 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has the ability to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, 1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to have potential neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-(1-pyridin-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-5-3-7-14(9-11)18-15(19)17-12(2)13-6-4-8-16-10-13/h3-10,12H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCNYRXLRNHNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(1-pyridin-3-ylethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)




![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)

![1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460825.png)


